molecular formula C22H20ClNO5S B11660191 ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11660191
M. Wt: 445.9 g/mol
InChI Key: DXSGKMSPYDCOAO-JERZPRFUSA-N
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Description

ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, chlorophenyl, and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl and dimethoxyphenyl groups: These groups are introduced through substitution reactions using suitable reagents.

    Formation of the ethyl ester: This step involves esterification reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its properties make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL (5Z)-2-[(3-BROMOPHENYL)AMINO]-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
  • **ETHYL (5Z)-2-[(3-FLUOROPHENYL)AMINO]-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

Uniqueness

The presence of the chlorophenyl group in ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE distinguishes it from similar compounds. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it unique in its class.

Properties

Molecular Formula

C22H20ClNO5S

Molecular Weight

445.9 g/mol

IUPAC Name

ethyl (5Z)-2-(3-chlorophenyl)imino-5-[(3,4-dimethoxyphenyl)methylidene]-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C22H20ClNO5S/c1-4-29-22(26)19-20(25)18(11-13-8-9-16(27-2)17(10-13)28-3)30-21(19)24-15-7-5-6-14(23)12-15/h5-12,25H,4H2,1-3H3/b18-11-,24-21?

InChI Key

DXSGKMSPYDCOAO-JERZPRFUSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=NC3=CC(=CC=C3)Cl)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OC)OC)SC1=NC3=CC(=CC=C3)Cl)O

Origin of Product

United States

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